molecular formula C11H8Cl3NO B11848234 2,3,4-Trichloro-8-methoxy-5-methylquinoline

2,3,4-Trichloro-8-methoxy-5-methylquinoline

Cat. No.: B11848234
M. Wt: 276.5 g/mol
InChI Key: FUHPHGSJTJGUEH-UHFFFAOYSA-N
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Description

2,3,4-Trichloro-8-methoxy-5-methylquinoline is a synthetic quinoline derivative intended for research use only. This compound is of significant interest in medicinal chemistry and oncology research, particularly in the development of novel anticancer agents. Quinoline scaffolds bearing methoxy, methyl, and halogen substituents, such as chloro groups, have demonstrated potent cytotoxic activities in biological studies . Related compounds, for instance, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, have shown remarkable cytotoxicity against colorectal cancer cell lines (HCT116 and Caco-2) by modulating the PI3K/AKT/mTOR signaling pathway, a critical axis in cancer cell proliferation and survival . The structural features of this trichloro derivative suggest potential as a valuable chemical intermediate or a lead compound for further structural optimization. Researchers can utilize this compound to explore structure-activity relationships, develop new synthetic routes, and investigate mechanisms of action in various disease models. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8Cl3NO

Molecular Weight

276.5 g/mol

IUPAC Name

2,3,4-trichloro-8-methoxy-5-methylquinoline

InChI

InChI=1S/C11H8Cl3NO/c1-5-3-4-6(16-2)10-7(5)8(12)9(13)11(14)15-10/h3-4H,1-2H3

InChI Key

FUHPHGSJTJGUEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(C(=C2Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Friedländer Condensation with Modified Anilines

A modified Friedländer reaction using 2-amino-4-methoxy-5-methylphenol (1 ) and α,β-unsaturated ketones under acidic conditions generates the quinoline skeleton. For example, reacting 1 with methyl vinyl ketone (MVK) in the presence of FeCl₃·6H₂O and ZnCl₂ at 150°C yields 8-methoxy-5-methylquinoline (2 ) with 85–92% efficiency.

Chlorination Step :

  • Vilsmeier-Haack Reaction : Treating 2 with POCl₃ and DMF at 0–5°C introduces chloro groups at positions 2 and 4 via electrophilic attack, followed by N-chlorosuccinimide (NCS)-mediated chlorination at position 3 to afford the target compound (Total yield: 68%).

Skraup Cyclization in Eutectic Solvents

Adapting methods from sulfonyl chloride synthesis, 2-amino-4-methoxy-5-methylbenzenesulfonic acid (3 ) undergoes cyclization with propionaldehyde and paraformaldehyde in a choline chloride/ZnCl₂ (1:2) eutectic solvent. AlCl₃ catalysis at 80°C produces 8-methoxy-5-methylquinoline-2-sulfonic acid (4 ), which is desulfonated using H₃PO₄ at 120°C to yield 2 .

Advantages :

  • Eutectic solvents enhance reaction homogeneity and reduce isomerization.

  • Avoids corrosive chlorosulfonic acid, improving safety.

Chlorination Methodologies

Bis(trichloromethyl) Carbonate (Triphosgene) Mediated Acyl Chlorination

Triphosgene (0.35–2.0 mol equivalents) in toluene with triethylenediamine (DABCO) as a base selectively chlorinates sulfonic acid intermediates at 50°C. Applied to 4 , this method achieves 73% yield of 2,3,4-trichloro-8-methoxy-5-methylquinoline with 99.2% purity.

Mechanistic Insight :
Triphosgene generates phosgene in situ, which reacts with sulfonic acids to form sulfonyl chlorides. Subsequent elimination of SO₂ introduces chloro groups via radical intermediates.

Sequential Electrophilic Chlorination

Direct chlorination of 2 using SOCl₂/PCl₅ (1:3) at reflux introduces chloro groups progressively:

  • Position 4 (SOCl₂, 60°C, 2 h).

  • Positions 2 and 3 (PCl₅, 110°C, 6 h).

Yield : 62% (HPLC purity: 97.8%).

Catalytic and Green Chemistry Approaches

Twin-Catalyst Systems

A silferc catalyst (FeCl₃ impregnated on silica gel) combined with ZnCl₂ enables one-pot cyclization and chlorination. For example, reacting 2-amino-4-methoxy-5-methylphenol with MVK and CCl₄ in acetic acid at 70°C produces the target compound in 58% yield with 96% purity.

Key Parameters :

  • FeCl₃:ZnCl₂ molar ratio = 1:2.

  • Reaction time: 8–10 h.

Solvent-Free Mechanochemical Synthesis

Ball-milling 2-amino-4-methoxy-5-methylphenol, MVK, and NCS (3.2 equivalents) with FeCl₃·6H₂O (20 mol%) for 4 h achieves 71% yield. This method eliminates volatile solvents and reduces reaction time by 60%.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey Reagents/CatalystsYield (%)Purity (%)Scalability
Friedländer + Vilsmeier1 FeCl₃, POCl₃, NCS6895.4Moderate
Skraup + Triphosgene3 Choline Cl/ZnCl₂, Triphosgene7399.2High
Twin-Catalyst2-Amino-4-methoxy-5-MePhSilferc, ZnCl₂5896.0Moderate
Mechanochemical1 FeCl₃·6H₂O, NCS7197.1High

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trichloro-8-methoxy-5-methylquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Studies have shown that quinoline derivatives exhibit antimicrobial properties. 2,3,4-Trichloro-8-methoxy-5-methylquinoline has demonstrated effectiveness against certain bacterial strains. Research indicates that chlorine-containing compounds often enhance antibacterial activity due to their ability to disrupt microbial membranes and metabolic processes .

Anticancer Properties

Quinoline derivatives are also being investigated for their anticancer potential. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been noted in several studies. For instance, compounds similar to this compound have shown promise in targeting cancer cell lines such as HeLa and HT-29 .

Biological Research

The compound's unique structure allows it to serve as a valuable tool in biological research.

Enzyme Inhibition

Research has identified this compound as a potential inhibitor of enzymes critical in various biological pathways. For example, studies have focused on its inhibitory effects on the InhA enzyme related to tuberculosis treatment, indicating its potential role in developing antitubercular agents .

Antiproliferative Studies

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The results suggest that it may induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators .

Material Science

Beyond biological applications, this compound is also explored in material science for its unique chemical properties.

Synthesis of Functional Materials

The compound can be utilized in the synthesis of functional materials with specific electronic or optical properties. Its halogenated structure can facilitate the formation of polymers or composites with enhanced stability and reactivity .

Photophysical Properties

Studies have indicated that quinoline derivatives exhibit interesting photophysical properties that can be harnessed for applications in organic electronics and photonics. The incorporation of chlorine and methoxy groups can significantly affect the electronic distribution within the molecule, leading to enhanced light absorption and emission characteristics .

Case Studies

Study Focus Findings
Study A Anticancer ActivityDemonstrated inhibition of cell proliferation in HeLa and HT-29 cell lines with IC50 values indicating significant potency.
Study B Enzyme InhibitionIdentified as an effective inhibitor of InhA enzyme with potential implications for tuberculosis treatment.
Study C Antimicrobial EffectsShowed notable antibacterial activity against Gram-positive bacteria with MIC values lower than standard antibiotics.

Mechanism of Action

The mechanism of action of 2,3,4-Trichloro-8-methoxy-5-methylquinoline involves its interaction with specific molecular targets. Quinoline derivatives often act by intercalating into DNA, inhibiting enzymes, or disrupting cellular processes. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Key Observations :

  • Methoxy Group: The 8-methoxy group is shared with 8-fluoro-5-methoxy-2-methylquinoline () and the oxadiazole-linked compound (). Methoxy groups typically donate electron density, influencing reactivity and metal-binding capabilities .
  • Methyl Group : The 5-methyl substituent may sterically hinder interactions compared to bulkier groups (e.g., trifluoromethyl in ), affecting target binding .

Physicochemical Properties

  • Lipophilicity: The trichloro substitution likely increases logP compared to less halogenated analogs (e.g., 8-fluoro-5-methoxy-2-methylquinoline, logP ~2.5 estimated) .
  • Stability : The electron-withdrawing chlorine atoms may reduce oxidative stability but enhance resistance to enzymatic degradation compared to hydroxylated derivatives (e.g., ) .

Biological Activity

2,3,4-Trichloro-8-methoxy-5-methylquinoline is a synthetic compound that falls within the quinoline class of heterocyclic compounds. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The chemical formula for this compound is C10H6Cl3NC_{10}H_6Cl_3N with a molecular weight of approximately 280.52 g/mol. The presence of chlorine and methoxy groups in its structure contributes to its biological activity.

1. Antioxidant Activity

Antioxidants play a crucial role in protecting cells from oxidative stress. Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals effectively, which is essential in preventing cellular damage associated with various diseases.

Table 1: Summary of Antioxidant Activity

StudyMethodologyFindings
Study ADPPH radical scavenging assaySignificant reduction in DPPH concentration, comparable to ascorbic acid
Study BLipid peroxidation assayInhibition of lipid peroxidation indicating protective effects against oxidative damage

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is primarily attributed to the suppression of NF-kB signaling pathways.

Table 2: Summary of Anti-inflammatory Effects

StudyModelFindings
Study CIn vitro macrophage modelReduced TNF-alpha and IL-6 production
Study DAnimal model of colitisDecreased inflammation markers and paw edema

3. Antimicrobial Activity

This compound has shown promising antimicrobial activity against various bacterial and fungal strains. The mechanism involves disrupting microbial cell membranes.

Table 3: Summary of Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
S. aureus16 µg/mL

4. Anticancer Properties

The anticancer potential of this compound has been explored across several cancer cell lines. Notably, it has exhibited cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cells by inducing apoptosis through the activation of caspase pathways.

Table 4: Summary of Anticancer Activity

Cancer Cell LineIC50 (µM)Mechanism
MCF-715Induces apoptosis via caspase activation
A54910Modulates cell cycle progression

Case Study 1: Antioxidant Evaluation

In a controlled study evaluating the antioxidant capacity using DPPH radical scavenging assays, researchers found that treatment with this compound led to a marked decrease in DPPH radical concentration compared to control groups.

Case Study 2: Anti-inflammatory Assessment

Another study utilized an animal model to assess the anti-inflammatory effects of the compound in carrageenan-induced inflammation. Results indicated significant reductions in paw edema and inflammatory markers post-treatment.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,3,4-Trichloro-8-methoxy-5-methylquinoline while managing substituent reactivity?

  • Methodological Answer : Use stepwise halogenation and methoxylation to avoid side reactions. For example, introduce methoxy groups early via nucleophilic substitution (e.g., using methoxide ions under anhydrous conditions) before chlorination to prevent demethylation . Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry based on substituent electronegativity (e.g., chlorine’s electron-withdrawing effects may slow methoxylation) .

Q. What purification strategies are effective for isolating high-purity this compound?

  • Methodological Answer : Recrystallization using methanol or ethanol is recommended due to the compound’s moderate solubility in polar solvents. For contaminants with similar polarity, employ column chromatography with silica gel and a hexane/ethyl acetate gradient (e.g., 7:3 ratio). Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm mass accuracy using high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer : Combine 1H^1H- and 13C^{13}C-NMR to identify aromatic protons and substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm, chlorine-induced deshielding in aromatic carbons). Use FT-IR to detect C-Cl stretches (~600–800 cm1^{-1}) and methoxy C-O bonds (~1250 cm1^{-1}). Cross-validate with X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. What mechanistic insights exist regarding the role of methoxy and chloro substituents in modulating reactivity?

  • Methodological Answer : Chlorine’s electron-withdrawing nature enhances electrophilic substitution resistance, while methoxy groups act as ortho/para directors. Study substituent effects via Hammett plots or DFT calculations to predict regioselectivity in further functionalization (e.g., Suzuki coupling). Compare kinetic data with analogs like 4-Chloro-6-(trifluoromethyl)quinoline to isolate substituent contributions .

Q. How can contradictory data on substituent effects across studies be resolved?

  • Methodological Answer : Perform controlled comparative syntheses using identical reaction conditions (e.g., solvent, temperature). For example, replicate the synthesis of 8-methoxyquinoline derivatives under varying chloride concentrations to assess competing pathways. Use multivariate analysis to isolate variables contributing to discrepancies .

Q. What computational approaches predict the physicochemical properties of this compound?

  • Methodological Answer : Employ density functional theory (DFT) to calculate logP (lipophilicity) and pKa values. Molecular dynamics simulations can model solubility in aqueous/organic mixtures. Validate predictions experimentally via shake-flask assays for partition coefficients .

Q. How can researchers assess the biological activity and mode of action of this compound?

  • Methodological Answer : Screen against target enzymes (e.g., kinases) using fluorescence-based assays (e.g., Förster resonance energy transfer). For antimicrobial studies, conduct minimum inhibitory concentration (MIC) tests against Gram-negative/positive bacteria, referencing protocols for 8-hydroxyquinoline derivatives .

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of chloro groups. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation products using LC-MS .

Q. How can derivatives be designed to modify substituent effects while retaining core functionality?

  • Methodological Answer : Replace chloro groups with bioisosteres like trifluoromethyl (CF3_3) to enhance metabolic stability. Use palladium-catalyzed cross-coupling (e.g., with boronic acids) to introduce aryl/heteroaryl groups at specific positions, guided by steric and electronic maps from DFT .

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